Sulfoxide, bis(1,2,2-trichloroethyl)
Description
Bis(1,2,2-trichloroethyl)sulfoxide (CAS 14788-97-7) is an organosulfur compound characterized by two 1,2,2-trichloroethyl groups bonded to a sulfoxide (S=O) center. Its molecular formula is C₄H₄Cl₆OS, and it is structurally distinguished by the presence of three chlorine atoms on each ethyl substituent. Unlike its sulfide analog, sulfur mustard (bis(2-chloroethyl)sulfide), bis(1,2,2-trichloroethyl)sulfoxide contains a sulfoxide moiety, which alters its reactivity, polarity, and biological interactions.
Properties
CAS No. |
14788-97-7 |
|---|---|
Molecular Formula |
C4H4Cl6OS |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H |
InChI Key |
VAVXWXRPWYSVME-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Canonical SMILES |
C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfur Mustard (Bis(2-Chloroethyl)Sulfide, HD)
Structural Differences :
- Sulfur Mustard (HD) : Contains a central sulfide (S) group with two 2-chloroethyl substituents (C₂H₄Cl). Molecular formula: C₄H₈Cl₂S .
- Bis(1,2,2-Trichloroethyl)Sulfoxide : Features a sulfoxide group (S=O) and 1,2,2-trichloroethyl groups.
Toxicity :
- HD causes severe blistering, immunosuppression, and carcinogenicity.
- Bis(1,2,2-trichloroethyl)sulfoxide is listed in toxicity reports but with unspecified mechanisms, possibly linked to environmental persistence from its higher chlorine content .
| Property | Bis(1,2,2-Trichloroethyl)Sulfoxide | Sulfur Mustard (HD) |
|---|---|---|
| Molecular Formula | C₄H₄Cl₆OS | C₄H₈Cl₂S |
| Functional Group | Sulfoxide (S=O) | Sulfide (S) |
| Chlorine Substitution | 1,2,2-Trichloroethyl | 2-Chloroethyl |
| Primary Use | Toxicity studies (environmental) | Chemical warfare |
| CAS Number | 14788-97-7 | 505-60-2 |
Bis(1,2,2-Trimethylpropyl) Ethylphosphonate
Structural Context :
2,2-Bis(Phenylsulfonyl)Ethyl Sulfoxides
Functional Comparison :
- These sulfoxides (e.g., derivatives of 1,1-bis(phenylsulfonyl)ethylene) are designed to decompose into sulfenic acids under mild conditions, enabling controlled synthesis of sulfoxides .
- Bis(1,2,2-trichloroethyl)sulfoxide lacks the sulfonyl groups that facilitate β-syn-elimination in these systems, suggesting divergent decomposition pathways.
E-2-Chlorovinyl 1,2,2-Trichloroethyl Telluride
Research Findings and Data
Stability and Environmental Persistence
- Bis(1,2,2-trichloroethyl)sulfoxide’s high chlorine content likely enhances environmental persistence compared to sulfur mustard.
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